1-(tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one
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Overview
Description
1-(tert-Butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one is a unique organic compound characterized by its spirocyclic structure and the presence of a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of interest in various fields of chemistry due to its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one typically involves the formation of the spirocyclic core followed by the introduction of the TBDMS group. One common method involves the cyclization of a suitable precursor, such as a ketone or an amine, under acidic or basic conditions to form the spirocyclic structure. The TBDMS group is then introduced using tert-butyldimethylsilyl chloride in the presence of a base like imidazole or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(tert-Butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one exerts its effects depends on its specific application. In organic synthesis, the TBDMS group acts as a protecting group, stabilizing reactive intermediates and preventing unwanted side reactions. The spirocyclic structure provides rigidity and unique reactivity, making it a versatile building block in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butyldimethylsilyl)-1-azaspiro[3.3]heptane: Similar structure but lacks the ketone functionality.
1-(tert-Butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-ol: Contains an alcohol group instead of a ketone.
1-(tert-Butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-amine: Contains an amine group instead of a ketone.
Uniqueness
1-(tert-Butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one is unique due to its combination of a spirocyclic structure and a TBDMS protecting group, which imparts both stability and reactivity. This makes it a valuable intermediate in various synthetic applications, distinguishing it from other similar compounds .
Properties
CAS No. |
2763779-61-7 |
---|---|
Molecular Formula |
C12H23NOSi |
Molecular Weight |
225.4 |
Purity |
95 |
Origin of Product |
United States |
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